molecular formula C4H11NOS B6598728 butane-2-sulfinamide CAS No. 2331259-90-4

butane-2-sulfinamide

Cat. No.: B6598728
CAS No.: 2331259-90-4
M. Wt: 121.20 g/mol
InChI Key: YOMWYEITAAOYEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Enantiopure butane-2-sulfinamide can be prepared by the enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate, followed by disulfide bond cleavage using lithium amide . The chiral ligand used in this process, together with vanadyl acetylacetonate, is prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using similar synthetic routes, ensuring high enantiomeric purity and yield. The process involves careful control of reaction conditions to maintain the stability and reactivity of the intermediates.

Chemical Reactions Analysis

Types of Reactions

Butane-2-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: These reactions typically occur under mild conditions, often in the presence of a base.

    Nucleophilic Addition Reactions: These reactions are carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Major Products

Mechanism of Action

Butane-2-sulfinamide exerts its effects primarily through its role as a chiral auxiliary. It facilitates the formation of chiral intermediates, which can then be converted into enantiomerically pure products. The tert-butanesulfinyl group acts as a protecting group, which can be removed under acidic conditions to yield the desired chiral amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high enantiomeric purity and versatility in asymmetric synthesis. It is considered the gold standard among chiral sulfinamides, offering easy access for large-scale reactions, high diastereoselectivity, and recyclability after reactions .

Biological Activity

Butane-2-sulfinamide, also known as tert-butanesulfinamide, is an organosulfur compound recognized for its significant role in asymmetric synthesis and the development of biologically active molecules. Its applications extend across various fields, including medicinal chemistry and synthetic organic chemistry. This article presents a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its chiral sulfinamide structure, which allows it to function as a chiral auxiliary in the synthesis of enantiomerically pure compounds. The compound's mechanism of action primarily involves its ability to facilitate the stereoselective synthesis of amines and their derivatives, which are crucial in drug development and other biological applications.

Target of Action

The primary targets for this compound are the amine synthesis pathways, where it plays a pivotal role in generating chiral centers necessary for biological activity. The compound's interaction with these pathways can influence the pharmacokinetics and bioavailability of synthesized products.

Applications in Biological Research

This compound has been extensively studied for its utility in synthesizing various biologically active compounds. Below are some notable applications:

  • Synthesis of Pharmaceuticals : It is used to produce enantiomerically pure drugs that exhibit specific biological activities.
  • Development of Natural Products : The compound aids in the synthesis of complex natural products that require high stereochemical purity.
  • Chiral Auxiliary Role : As a chiral auxiliary, it enhances the efficiency and selectivity of reactions involving amines .

Case Studies

Several studies have demonstrated the effectiveness of this compound in various synthetic processes:

  • Synthesis of Chiral Amines : In a study by Garcia Ruano et al., this compound was utilized to synthesize chiral N-tert-butanesulfinyl imines, which were then employed in the asymmetric synthesis of nitrogen-containing heterocycles. The results indicated high yields and selectivity, showcasing the compound's utility in generating biologically relevant structures .
  • Brønsted Acid Catalysis : Research highlighted the use of this compound in Brønsted acid-catalyzed reactions, demonstrating significant improvements in yield and reaction time when using specific catalysts like HBF4. This method facilitated the formation of sulfinyl imines efficiently .

Data Table: Summary of Biological Activities

Study Application Findings Reference
Garcia Ruano et al.Asymmetric synthesisHigh yields in chiral imines
Brønsted Acid CatalysisSynthesis efficiencyImproved yields with HBF4 catalyst
Ellman et al.Novel ligand developmentSuccessful synthesis of bis(sulfinyl)imidoamidine

Pharmacological Insights

The pharmacokinetic properties of compounds synthesized using this compound can vary significantly based on their structure and chirality. The absorption, distribution, metabolism, and excretion (ADME) profiles are critical for evaluating their potential as therapeutic agents.

Properties

IUPAC Name

butane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c1-3-4(2)7(5)6/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMWYEITAAOYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)S(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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